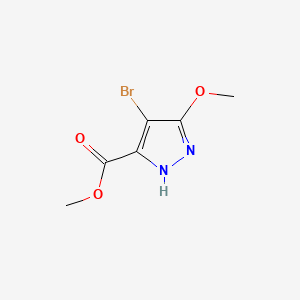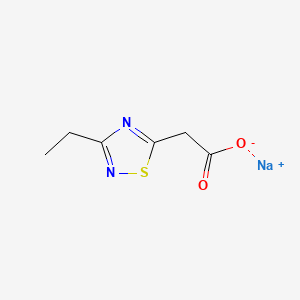
methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate, commonly known as M4B3MPC, is a chemical compound with a wide range of applications in scientific research. It is an organic compound composed of bromine, methoxy, and pyrazole groups, and is a member of the pyrazole family. This compound has been used in laboratory experiments to study the effects of various drugs and chemicals on the body, as well as to investigate the mechanisms of action of these agents. It has also been used to study the biochemical and physiological effects of certain drugs and chemicals in animals.
Aplicaciones Científicas De Investigación
M4B3MPC has been used in a variety of scientific research applications. It has been used to study the effects of various drugs and chemicals on the body, as well as to investigate the mechanisms of action of these agents. It has also been used to study the biochemical and physiological effects of certain drugs and chemicals in animals. In addition, it has been used to study the metabolism of drugs and chemicals in humans, as well as to investigate the pharmacokinetics of certain drugs.
Mecanismo De Acción
M4B3MPC works by binding to certain enzymes in the body, such as cytochrome P450 enzymes. These enzymes are responsible for the metabolism of drugs and chemicals in the body. When M4B3MPC binds to these enzymes, it inhibits their activity, which can lead to an increased or decreased metabolism of certain drugs and chemicals.
Biochemical and Physiological Effects
M4B3MPC has been shown to have a variety of biochemical and physiological effects. In animals, it has been shown to increase the metabolism of certain drugs, including opioids. It has also been shown to decrease the metabolism of certain drugs, including benzodiazepines. In addition, it has been shown to affect the release of certain hormones, such as serotonin and dopamine, which can lead to changes in behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M4B3MPC has several advantages for laboratory experiments. It is relatively easy to synthesize and is inexpensive to obtain. In addition, it is stable in a variety of conditions and can be stored for long periods of time. However, there are some limitations to using M4B3MPC in laboratory experiments. It can be toxic in high concentrations, and can cause skin irritation when handled. In addition, it can be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for the use of M4B3MPC in scientific research. It could be used to study the effects of various drugs and chemicals on the body, as well as to investigate the mechanisms of action of these agents. It could also be used to study the metabolism of drugs and chemicals in humans, as well as to investigate the pharmacokinetics of certain drugs. Additionally, it could be used to study the biochemical and physiological effects of certain drugs and chemicals in animals, as well as to study the effects of certain drugs on the brain. Finally, it could be used to investigate the potential therapeutic uses of certain drugs and chemicals.
Métodos De Síntesis
M4B3MPC is synthesized through a process known as a Grignard reaction. This reaction involves the use of a Grignard reagent, which is a chemical compound composed of magnesium and an organic halide, such as bromine. The Grignard reagent is mixed with a ketone, such as methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate, and an aprotic solvent, such as ether. The reaction produces a product that is a carboxylic acid, which can then be used in further experiments.
Propiedades
IUPAC Name |
methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-11-5-3(7)4(8-9-5)6(10)12-2/h1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNOXOWBBPSWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)


![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)
![methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)
![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B6608232.png)

![2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane](/img/structure/B6608244.png)
![1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride](/img/structure/B6608259.png)
